4-(Trifluoromethyl)phenyl trifluoromethanesulfonate
Overview
Description
4-(Trifluoromethyl)phenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C₈H₄F₆O₃S. It is known for its unique properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is characterized by the presence of both trifluoromethyl and trifluoromethanesulfonate groups, which contribute to its reactivity and versatility in chemical synthesis .
Scientific Research Applications
4-(Trifluoromethyl)phenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
The future directions of “4-(Trifluoromethyl)phenyl trifluoromethanesulfonate” could involve its use in the synthesis of pharmaceutical agents requiring single enantiomers , and in the one pot synthesis of carbazoles by palladium-catalyzed N-arylation of anilines with phenyl triflate followed by oxidative coupling .
Mechanism of Action
Target of Action
It is known to be used as an arylating agent in various chemical reactions .
Mode of Action
As an arylating agent, 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate is involved in the transfer of an aryl group to other molecules. This compound is used in the asymmetric α-arylation of ketones catalyzed by Pd(dba)2 and difluorphos . It also acts as a reactant in the one-pot synthesis of carbazoles by palladium-catalyzed N-arylation of anilines with phenyl triflate followed by oxidative coupling .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific reactions it is used in. As an arylating agent, it facilitates the transfer of an aryl group to other molecules, thereby altering their structure and potentially their function .
Biochemical Analysis
Biochemical Properties
4-(Trifluoromethyl)phenyl trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly as an arylating agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the asymmetric α-arylation of ketones catalyzed by palladium complexes . The nature of these interactions often involves the formation of covalent bonds with the target molecules, leading to modifications in their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression patterns and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it acts as a strong electron-withdrawing group, which can influence the reactivity of the molecules it interacts with . Additionally, it can cause changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Over time, the compound may undergo degradation, leading to a decrease in its activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing certain biochemical pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions and its overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate typically involves the reaction of phenol with fluorosulphonic anhydride. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine can yield an arylamine derivative .
Comparison with Similar Compounds
Phenyl trifluoromethanesulfonate: Similar in structure but lacks the trifluoromethyl group.
Trifluoromethanesulfonyl chloride: Used as a trifluoromethylating agent and has similar reactivity.
Tris(4-trifluoromethylphenyl)phosphine: Contains multiple trifluoromethyl groups and is used in different applications.
Uniqueness: 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate is unique due to the presence of both trifluoromethyl and trifluoromethanesulfonate groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable reagent in various fields of research and industry .
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl] trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O3S/c9-7(10,11)5-1-3-6(4-2-5)17-18(15,16)8(12,13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHQEXVEXPOXGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441866 | |
Record name | 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146397-87-7 | |
Record name | 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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